Cas no 685102-45-8 (2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl-5-nitrobenzoic acid)

2-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl-5-nitrobenzoic acid is a specialized organic compound featuring a tetrahydrobenzothiophene core functionalized with cyano and carbamoyl groups, further linked to a nitro-substituted benzoic acid moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of pharmacologically active intermediates or heterocyclic derivatives. The presence of both electron-withdrawing (nitro, cyano) and electron-donating (tetrahydrobenzothiophene) groups enhances its utility in selective transformations. Its benzoic acid functionality allows for further derivatization, while the nitro group offers potential for reduction or substitution reactions. This compound is suited for applications requiring precise molecular modifications in medicinal or materials chemistry research.
2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl-5-nitrobenzoic acid structure
685102-45-8 structure
Product Name:2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl-5-nitrobenzoic acid
CAS No:685102-45-8
MF:C17H13N3O5S
MW:371.367222547531
CID:6001311
PubChem ID:4915031
Update Time:2025-06-11

2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl-5-nitrobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl-5-nitrobenzoic acid
    • 2-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)-5-nitrobenzoic acid
    • Benzoic acid, 2-[[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)amino]carbonyl]-5-nitro-
    • Oprea1_612678
    • AKOS002228409
    • F1058-0537
    • 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid
    • 685102-45-8
    • Oprea1_788018
    • Inchi: 1S/C17H13N3O5S/c18-8-13-10-3-1-2-4-14(10)26-16(13)19-15(21)11-6-5-9(20(24)25)7-12(11)17(22)23/h5-7H,1-4H2,(H,19,21)(H,22,23)
    • InChI Key: YTXBOYWOCRRNMH-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC([N+]([O-])=O)=CC=C1C(NC1SC2CCCCC=2C=1C#N)=O

Computed Properties

  • Exact Mass: 371.05759170g/mol
  • Monoisotopic Mass: 371.05759170g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 642
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 164Ų

Experimental Properties

  • Density: 1.55±0.1 g/cm3(Predicted)
  • Boiling Point: 573.9±50.0 °C(Predicted)
  • pka: 2.84±0.22(Predicted)

2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl-5-nitrobenzoic acid Pricemore >>

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Additional information on 2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl-5-nitrobenzoic acid

Comprehensive Overview of 2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl-5-nitrobenzoic acid (CAS No. 685102-45-8)

2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl-5-nitrobenzoic acid (CAS No. 685102-45-8) is a specialized organic compound with a unique molecular structure that combines a benzothiophene core with a nitrobenzoic acid derivative. This compound has garnered significant attention in pharmaceutical and chemical research due to its potential applications in drug discovery and material science. Its cyano and nitro functional groups contribute to its reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, the demand for heterocyclic compounds like 2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl-5-nitrobenzoic acid has surged, driven by their role in developing novel therapeutics. Researchers are particularly interested in its potential as a kinase inhibitor or enzyme modulator, aligning with the growing focus on targeted cancer therapies and metabolic disorder treatments. The compound's carbamoyl linkage also suggests utility in peptide mimetics, a hot topic in bioconjugation and drug delivery systems.

From a synthetic perspective, the tetrahydrobenzothiophene scaffold in this compound is noteworthy for its stability and versatility. It serves as a building block for small-molecule drugs, particularly in optimizing pharmacokinetic properties. The 5-nitrobenzoic acid moiety further enhances its applicability in proteomics and bioimaging, where nitroaromatics are exploited for fluorescence quenching or redox-sensitive probes. These attributes make CAS No. 685102-45-8 a subject of patents and academic studies.

Environmental and green chemistry considerations are also relevant to this compound. With increasing scrutiny on sustainable synthesis, researchers are exploring catalytic methods to produce such derivatives efficiently. The nitro group in 2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl-5-nitrobenzoic acid poses challenges in waste reduction, prompting investigations into biocatalytic reduction or microwave-assisted reactions to minimize ecological impact.

Analytical characterization of this compound involves advanced techniques like HPLC-MS and NMR spectroscopy, critical for quality control in industrial applications. Its solubility profile—moderate in polar solvents like DMSO but poor in water—highlights the need for formulation strategies, a key concern in preclinical development. These factors underscore its dual role as a research tool and a candidate for further optimization.

In summary, 2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl-5-nitrobenzoic acid represents a convergence of medicinal chemistry and materials innovation. Its structural features align with trends in personalized medicine and high-throughput screening, while its synthetic accessibility meets industrial scalability demands. As interdisciplinary research expands, this compound is poised to contribute to breakthroughs in therapeutic agents and functional materials.

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